4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile
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Overview
Description
4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclobutanecarbonyl moiety, and a thiomorpholine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclobutanecarbonyl Intermediate: This step involves the reaction of a fluorophenyl compound with a cyclobutanecarbonyl chloride under basic conditions to form the cyclobutanecarbonyl intermediate.
Thiomorpholine Ring Formation: The intermediate is then reacted with thiomorpholine in the presence of a suitable base to form the thiomorpholine ring.
Introduction of the Carbonitrile Group: Finally, the carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.
Scientific Research Applications
4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Chlorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile
- 4-[3-(3-Bromophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile
- 4-[3-(3-Methylphenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile
Uniqueness
4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-14-3-1-2-11(8-14)12-6-13(7-12)16(20)19-4-5-21-10-15(19)9-18/h1-3,8,12-13,15H,4-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVZSLBHMIIBJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2CC(C2)C3=CC(=CC=C3)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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